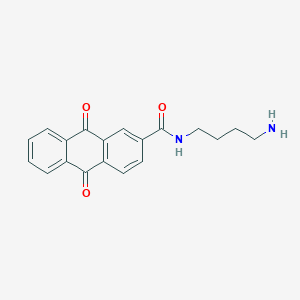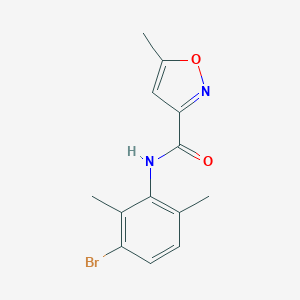
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation, cancer, and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and inhibit the growth of certain fungal strains. It has also been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide in lab experiments is its low toxicity. However, its limited solubility in water and organic solvents can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and fungal infections. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety. Additionally, its potential as a starting point for the development of new compounds with improved properties should be explored.
Synthesemethoden
The synthesis of N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide involves the reaction of 3-bromo-2,6-dimethylbenzoic acid with 5-amino-3-methylisoxazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anticancer, and antifungal properties.
Eigenschaften
| 145440-91-1 | |
Molekularformel |
C13H15BrN2O2 |
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-4-5-10(14)9(3)12(7)15-13(17)11-6-8(2)18-16-11/h4-6H,1-3H3,(H,15,17) |
InChI-Schlüssel |
HRKLYNOAPKYNDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)Br)C)NC(=O)C2=NOC(=C2)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Br)C)NC(=O)C2=NOC(=C2)C |
Synonyme |
N-(3-bromo-2,6-dimethyl-phenyl)-5-methyl-oxazole-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


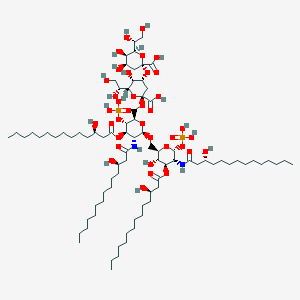
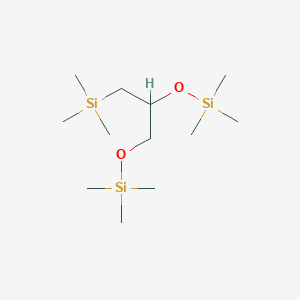
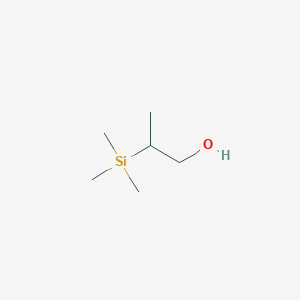
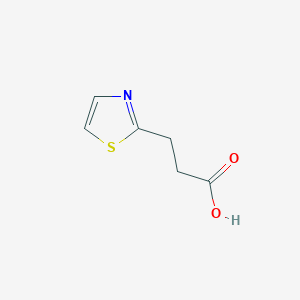
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
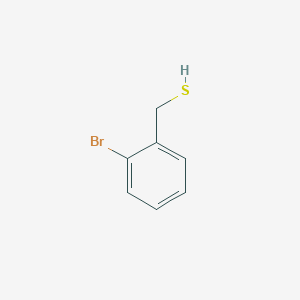
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)


![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)

